molecular formula C16H22N2OS B2732485 N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide CAS No. 256955-75-6

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide

Cat. No.: B2732485
CAS No.: 256955-75-6
M. Wt: 290.43
InChI Key: CYOVOIGRSWHWMP-UHFFFAOYSA-N
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Description

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide a more efficient and sustainable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in aqueous conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide
  • N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfinyl)acetamide

Uniqueness

This compound stands out due to its unique bicyclic structure and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-18-13-7-8-14(18)10-12(9-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOVOIGRSWHWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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